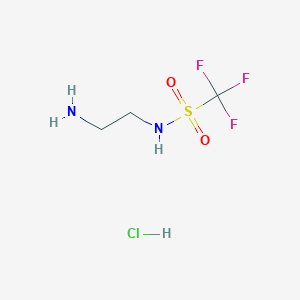

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a compound that falls within the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. Sulfonamides typically contain the functional group R-SO2-NH2 and have been utilized in various chemical reactions due to their reactivity and stability .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which suggests that similar methods could potentially be applied to synthesize this compound . Additionally, the reaction of N,N-dichloromethanesulfonamide with trichloroethylene has been shown to produce N-(2,2,2-trichloroethylidene)trifluoromethanesulfonamide, indicating that chlorinated ethylene derivatives might be involved in the synthesis of related trifluoromethanesulfonamide compounds .

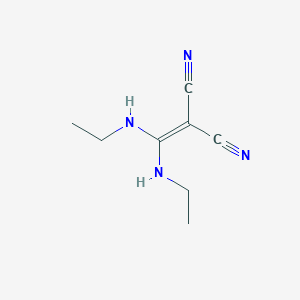

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. In the case of this compound, the trifluoromethanesulfonamide moiety would contribute to the molecule's electron-withdrawing properties and could influence its reactivity . The presence of the aminoethyl group suggests potential for further modification, such as acylation or arylation, as seen in other sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. For example, they can undergo superelectrophilic amidomethylation of aromatics, as demonstrated by the reaction of N-hydroxymethylphthalimide in trifluoromethanesulfonic acid with benzene derivatives . This indicates that this compound could potentially be used in similar electrophilic reactions. Furthermore, the reactivity of sulfonamides toward oxygen- and nitrogen-centered nucleophiles, as well as in C-alkylation of aromatic compounds, has been documented, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like this compound are influenced by their functional groups. The trifluoromethanesulfonamide group is known for imparting strong electron-withdrawing effects and acidic properties to the molecule . The stability of sulfonamides in various conditions, including their hydrolytic stability, is an important aspect of their chemical properties. For instance, N-acyl derivatives of N-methylsulfonamides have been evaluated for their stability and potential as prodrugs, which could be an area of interest for the compound as well . Additionally, the ability of sulfonamides to inhibit enzymes, as seen in the case of phenylethanolamine N-methyltransferase inhibitors, suggests that this compound may also have bioactive potential .

Scientific Research Applications

Chemical Reactivity and Derivative Formation

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride has been the subject of various studies focusing on its reactivity and potential for forming derivatives. Its chemical reactivity has been explored in different contexts, including oxidation and condensation reactions:

Oxidation and Derivative Formation

N-(1-Hydroxypolychloroethyl)sulfonamides, similar in structure to this compound, have been oxidized with chromium(VI) oxide to yield various derivatives like N-(arylsulfonyl)trichloroacetamides (Rozentsveig et al., 2001).

Condensation with Paraformaldehyde and Oxamide

The compound has been involved in a three-component condensation with paraformaldehyde and oxamide, leading to the formation of linear products, hydrolysis, and cyclization products, showcasing its versatility in different chemical reactions (Meshcheryakov et al., 2010).

Applications in Organic Synthesis

Studies have also delved into the use of this compound in various organic synthesis processes:

Formation of Heterocycles

The compound has shown potential in condensing with different carbonyl compounds to form heterocycles. This is particularly interesting due to its high NH-acidity and the formation of specific stereoelectronic interactions in the molecules of the heterocycles formed (Shainyan & Meshcheryakov, 2009).

Reactions with Cycloalkadienes

In oxidative systems, this compound has been added regio- and stereoselectively to cycloalkadienes, indicating its potential in creating a variety of organic compounds (Moskalik et al., 2013).

Use in Nanofiltration Membranes

Innovative sulfonated aromatic diamine monomers derived from the compound have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the compound’s utility in environmental applications (Liu et al., 2012).

Investigation in Inert Environments

The compound's behavior in inert environments, specifically its ability to form monomer and chain associates, has been studied, providing insights into its molecular interactions and potential applications in more complex chemical synthesis processes (Sterkhova et al., 2013).

properties

IUPAC Name |

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O2S.ClH/c4-3(5,6)11(9,10)8-2-1-7;/h8H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEXLKBTOZNUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

methanone](/img/structure/B2499704.png)

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)